The mechanism of action of 2-phenylquinolin-4-ol derivatives varies depending on the target and the specific structural modifications of the compound. For instance, certain derivatives have been found to inhibit the immunostimulatory effect of CpG-oligodeoxynucleotides through interaction with weakly acidic groups in the antagonist-receptor complex, suggesting a potential role in modulating immune responses1. In the context of antidepressant activity, modifications at the 2-position of the quinoline ring have shown to influence the activity, with some compounds demonstrating antagonism to reserpine-induced hypothermia in mice2. Gastroprotective effects have been attributed to the reduction of oxidative damage and inhibition of acid secretion mediated by histaminergic and gastrinergic pathways3. Additionally, 2-phenylquinoline derivatives have been designed to inhibit the NorA efflux pump in Staphylococcus aureus, thereby combating antimicrobial resistance4. Antiproliferative effects against various cancer cell lines have been observed, with some derivatives inducing cell cycle arrest and apoptosis5. Antiplatelet activity has been linked to the inhibition of cyclooxygenase or thromboxane synthetase6. Lastly, inhibition of BCRP by certain 2-phenylquinazolines suggests a role in overcoming drug resistance in cancer therapy9.
The design of 2-phenylquinoline derivatives to inhibit the S. aureus NorA efflux pump represents a novel approach to address the challenge of antimicrobial resistance. These compounds have shown to restore the antibacterial activity of ciprofloxacin and synergize with ethidium bromide, indicating their potential as efflux pump inhibitors (EPIs)4.
The synthesis of 4-phenylquinoline derivatives with modifications at the 2-position has led to the discovery of potential antidepressant drugs. These compounds have demonstrated significant activity in preclinical models, suggesting their potential for development as new therapeutic agents for depression2.
2-Phenylquinoline has been isolated from Galipea longiflora and shown to possess gastroprotective and anti-secretory properties. The compound's ability to reduce oxidative damage and inhibit gastric acid secretion positions it as a promising candidate for the treatment of gastric ulcers3.
Certain 2-phenylvinylquinoline derivatives have exhibited strong antiproliferative activities against breast, lung, and CNS cancer cell lines. These findings highlight the potential of these compounds as antitumor agents, with some inducing cell cycle arrest and apoptosis in cancer cells5.
The synthesis of 4-alkoxy-2-phenylquinoline derivatives has led to the identification of potent antiplatelet agents. These compounds have shown to be more active than traditional drugs like indomethacin, indicating their potential use in preventing thrombotic diseases6.
New 2-phenylquinolin-4-one derivatives have been designed and evaluated for their antitumor activities. Some of these compounds have shown selective inhibition of cancer cell lines and significant effects on the autophosphorylation of IGF-1R, making them promising candidates for anticancer drug development8.
The investigation of 2-phenylquinazolines as inhibitors of BCRP has revealed that certain substitutions at position 4 enhance the inhibitory effect. These findings suggest a potential role for these compounds in overcoming drug resistance in cancer therapy9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: